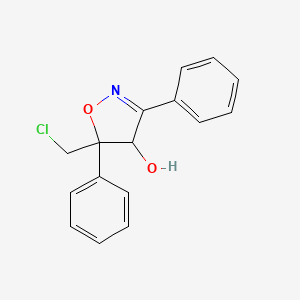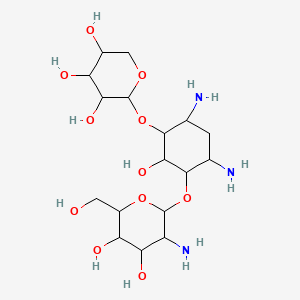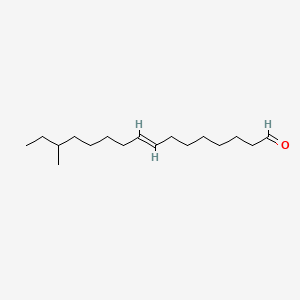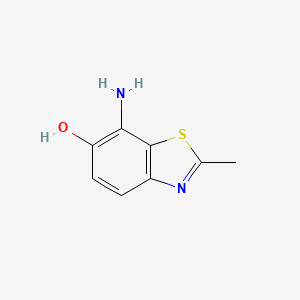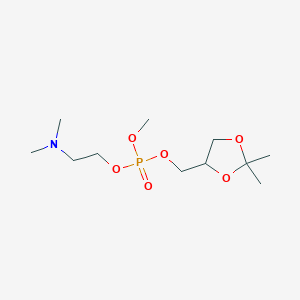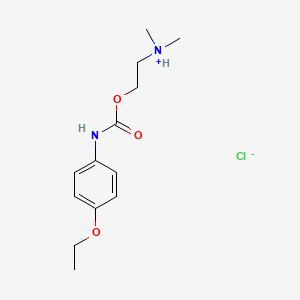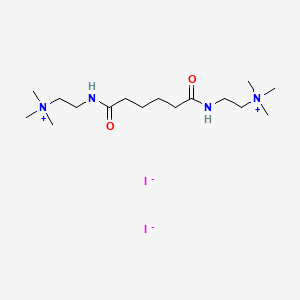![molecular formula C22H18F2NO3- B13770808 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13770808.png)
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate is a synthetic compound known for its applications in various scientific fields This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a difluoroethenyl group attached to a cyclopropane ring
准备方法
The synthesis of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis typically starts with the preparation of the cyclopropane ring, which is achieved through a cyclopropanation reaction.
- The phenoxyphenyl group is then introduced through a nucleophilic substitution reaction.
- The cyano group is added via a cyanation reaction, often using reagents like sodium cyanide or potassium cyanide.
- The difluoroethenyl group is incorporated through a fluorination reaction, using reagents such as diethylaminosulfur trifluoride (DAST).
-
Industrial Production Methods
- Industrial production of this compound involves scaling up the laboratory synthesis methods.
- The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
- Purification steps, such as recrystallization and chromatography, are employed to obtain the final product.
化学反应分析
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
-
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
-
Major Products Formed
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate has numerous applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Employed in studies of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity, including its effects on enzymes and cellular processes.
-
Medicine
- Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new industrial processes and technologies.
作用机制
The mechanism of action of 1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets:
-
Molecular Targets and Pathways
- The compound may interact with enzymes, receptors, or other proteins, affecting their function and activity.
- It may also influence cellular signaling pathways, leading to changes in cellular behavior and responses.
-
Mechanistic Insights
- Detailed studies are required to elucidate the exact mechanism of action, including binding studies, molecular modeling, and biochemical assays.
相似化合物的比较
1-[Cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate can be compared with other similar compounds:
-
Similar Compounds
Esfenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl group.
Fenvalerate: Another pyrethroid insecticide with structural similarities.
Cyfluthrin: A pyrethroid insecticide with a cyano group and a difluoroethenyl group.
-
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications.
- Its specific structure allows for targeted interactions with molecular targets, making it valuable in research and industrial applications.
属性
分子式 |
C22H18F2NO3- |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
1-[cyano-(3-phenoxyphenyl)methyl]-3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H19F2NO3/c1-21(2)18(12-19(23)24)22(21,20(26)27)17(13-25)14-7-6-10-16(11-14)28-15-8-4-3-5-9-15/h3-12,17-18H,1-2H3,(H,26,27)/p-1 |
InChI 键 |
UWLAXWJEQLUGCZ-UHFFFAOYSA-M |
规范 SMILES |
CC1(C(C1(C(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)[O-])C=C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



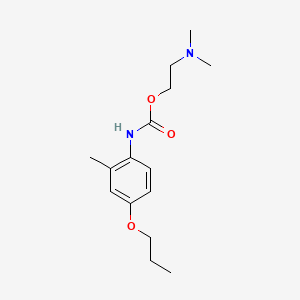
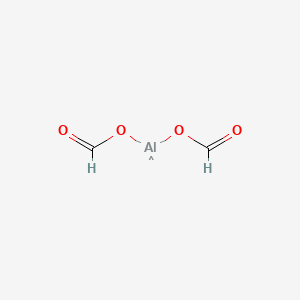
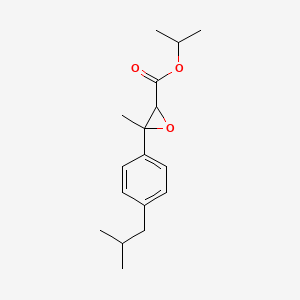
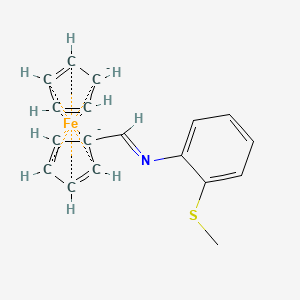
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)
